REACTION_CXSMILES
|
[O-]S([O-])(=O)=O.[Zn+2:6].[Na].[CH:8]1[CH:14]=[CH:13][N:12]([O-:15])[C:10](=[S:11])[CH:9]=1.[Na+]>O>[CH:8]1[CH:14]=[CH:13][N:12]([O-:15])[C:10](=[S:11])[CH:9]=1.[CH:8]1[CH:14]=[CH:13][N:12]([O-:15])[C:10](=[S:11])[CH:9]=1.[Zn+2:6] |f:0.1,3.4,6.7.8,^1:6|
|
Name
|
sodium pyrithione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=S)N(C=C1)[O-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
pressure is maintained in the Microfluidizer at about 18,000 psi
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |